An In-depth Technical Guide to the Synthesis of 2,6-Diethylaniline Hydrochloride from Aniline
An In-depth Technical Guide to the Synthesis of 2,6-Diethylaniline Hydrochloride from Aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,6-diethylaniline hydrochloride, a key intermediate in the pharmaceutical and agrochemical industries. The document details the core synthetic pathway from aniline, including experimental protocols, quantitative data, and mechanistic representations.
Overview of the Synthetic Pathway
The synthesis of 2,6-diethylaniline hydrochloride from aniline is a two-step process. The primary step involves the direct ortho-alkylation of aniline with ethylene gas at high temperature and pressure. This reaction is a form of Friedel-Crafts alkylation, catalyzed by an aluminum species, typically generated in situ from triethylaluminum. The subsequent step involves the conversion of the resulting 2,6-diethylaniline free base into its hydrochloride salt by treatment with hydrochloric acid.
Experimental Protocols
Synthesis of 2,6-Diethylaniline
This procedure is adapted from industrial synthesis methodologies and focuses on the direct alkylation of aniline.
Materials:
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Aniline
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Triethylaluminum (as catalyst precursor)
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Ethylene gas
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Solvent (e.g., a high-boiling aromatic solvent)
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Aqueous sodium hydroxide solution
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Anhydrous magnesium sulfate
Equipment:
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High-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature and pressure controls
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Evaporation kettle
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Distillation apparatus
Procedure:
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Catalyst Complex Preparation: In an evaporation kettle, aniline and triethylaluminum are reacted in a molar ratio of approximately 3:1 at 160°C for 1.5 hours to form the catalyst complex. The pressure is then reduced to 0.1 MPa.[1]
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Alkylation Reaction: The prepared catalyst complex is mixed with additional aniline in a mass ratio of 1:12.5 and pumped into a high-pressure synthesis kettle.[1] The reactor is heated to 310°C and pressurized with ethylene to 4.6-5.0 MPa.[1] Ethylene is fed into the reactor to maintain the pressure as the reaction proceeds. The reaction is typically complete within 1-8 hours.
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Work-up and Purification: After cooling and venting the reactor, the catalyst is deactivated by the addition of an aqueous base, such as sodium hydroxide solution. The organic layer is separated, washed with water, and dried over anhydrous magnesium sulfate. The crude 2,6-diethylaniline is then purified by vacuum distillation.
Synthesis of 2,6-Diethylaniline Hydrochloride
This protocol describes the conversion of the free base to its hydrochloride salt.
Materials:
-
2,6-Diethylaniline
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Diethyl ether (or other suitable organic solvent)
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Hydrochloric acid (aqueous or as a solution in an organic solvent like ethyl acetate)
Equipment:
-
Round-bottom flask
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Stirring apparatus
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Filtration apparatus (e.g., Büchner funnel)
Procedure:
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Dissolution: The purified 2,6-diethylaniline is dissolved in a suitable organic solvent, such as diethyl ether, in a round-bottom flask.
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Acidification: While stirring, a solution of hydrochloric acid (e.g., 3 M HCl in ethyl acetate or a slight excess of concentrated aqueous HCl) is added dropwise to the solution of the amine.[2]
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Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The mixture is stirred for a period to ensure complete precipitation. The solid product is then collected by filtration, washed with a small amount of cold solvent (e.g., diethyl ether), and dried under vacuum.
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Recrystallization (Optional): For higher purity, the 2,6-diethylaniline hydrochloride can be recrystallized from a suitable solvent system, such as dilute hydrochloric acid, to yield colorless needles.[3]
Quantitative Data
The following tables summarize the key quantitative data associated with the synthesis and characterization of 2,6-diethylaniline and its hydrochloride salt.
| Table 1: Reaction Conditions and Yields for the Synthesis of 2,6-Diethylaniline | |
| Parameter | Value |
| Catalyst | Triethylaluminum[1] |
| Aniline to Catalyst Molar Ratio | 3:1 (for complex formation)[1] |
| Reaction Temperature | 310°C[1] |
| Reaction Pressure | 4.6-5.0 MPa[1] |
| Typical Conversion (Vapor Phase) | 75-80%[4] |
| Typical Selectivity (Vapor Phase) | 74% towards 2,6-diethylaniline[4] |
| Table 2: Physicochemical and Spectroscopic Data for 2,6-Diethylaniline | |
| Property | Value |
| Molecular Formula | C₁₀H₁₅N |
| Molecular Weight | 149.23 g/mol [5] |
| Boiling Point | 243 °C[5] |
| Density | 0.906 g/mL at 25 °C[5] |
| Refractive Index (n20/D) | 1.545[5] |
| ¹H NMR (CDCl₃, ppm) | δ 6.95 (t, 1H), 6.75 (d, 2H), 3.65 (s, 2H, NH₂), 2.55 (q, 4H), 1.20 (t, 6H) |
| ¹³C NMR (CDCl₃, ppm) | δ 142.0, 127.8, 126.2, 124.5, 24.5, 13.0 |
| IR (cm⁻¹) | 3440, 3360 (N-H stretch), 3060, 2960, 2870 (C-H stretch), 1620 (N-H bend), 1460, 760 |
| Table 3: Properties of 2,6-Diethylaniline Hydrochloride | |
| Property | Value |
| Molecular Formula | C₁₀H₁₆ClN |
| Molecular Weight | 185.69 g/mol |
| Melting Point | 175-179 °C (with decomposition)[3] |
| Appearance | Colorless needles[3] |
| Elemental Analysis (Calculated) | C, 64.68%; H, 8.69%; N, 7.54% |
| Elemental Analysis (Found) | C, 64.48%; H, 8.44%; N, not reported[3] |
Mandatory Visualizations
Reaction Pathway
Caption: Overall reaction pathway for the synthesis of 2,6-diethylaniline hydrochloride from aniline.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis of 2,6-diethylaniline hydrochloride.
